molecular formula C12H7Br3 B1611668 2,2',6-Tribromobiphenyl CAS No. 507241-82-9

2,2',6-Tribromobiphenyl

Cat. No.: B1611668
CAS No.: 507241-82-9
M. Wt: 390.9 g/mol
InChI Key: KGVYWUFWUAWULV-UHFFFAOYSA-N
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Description

2,2’,6-Tribromobiphenyl is an organic compound with the molecular formula C({12})H({7})Br(_{3}). It consists of two phenyl rings connected by a single bond, with bromine atoms attached at the 2, 2’, and 6 positions. This compound is part of the broader class of brominated biphenyls, which are known for their use in various industrial applications, particularly as flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6-Tribromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is usually conducted in a solvent like carbon tetrachloride (CCl(_4)) or chloroform (CHCl(_3)) under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of 2,2’,6-Tribromobiphenyl follows similar principles but is optimized for higher yields and cost-efficiency. Large-scale bromination reactors are used, and the process is carefully monitored to maintain the purity and consistency of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’,6-Tribromobiphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or thiols (SH).

    Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself using reducing agents like zinc (Zn) in acetic acid (CH(_3)COOH).

    Oxidation Reactions: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products:

    Substitution: Hydroxybiphenyls, aminobiphenyls, or thiobiphenyls.

    Reduction: Dibromobiphenyls or biphenyl.

    Oxidation: Biphenyl quinones or other oxidized biphenyl derivatives.

Scientific Research Applications

2,2’,6-Tribromobiphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its effects on biological systems, particularly in the context of environmental toxicology.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of brominated biphenyls.

    Industry: Utilized in the development of flame retardants, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism by which 2,2’,6-Tribromobiphenyl exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The bromine atoms can participate in halogen bonding, affecting molecular recognition processes. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in biological systems.

Comparison with Similar Compounds

  • 2,4,6-Tribromobiphenyl
  • 2,2’,4,4’-Tetrabromobiphenyl
  • 2,2’,4,4’,6-Pentabromobiphenyl

Comparison: 2,2’,6-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and physical properties. Compared to 2,4,6-Tribromobiphenyl, it has different substitution sites, leading to variations in its interaction with other molecules and its behavior in chemical reactions. The presence of bromine atoms at the 2, 2’, and 6 positions also affects its steric and electronic properties, making it distinct from other brominated biphenyls.

Properties

IUPAC Name

1,3-dibromo-2-(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYWUFWUAWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550651
Record name 2,2',6-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507241-82-9
Record name 2,2',6-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507241829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',6-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6QD0HP1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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